3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[c]chromen-6-one core with a 4-bromophenylmethoxy and a methyl group substitution, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenylmethoxy compound, followed by cyclization and methylation reactions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
- 4-(4-BROMOPHENYL)PYRIDINE
- 3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE
Uniqueness
3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE stands out due to its specific substitution pattern and the presence of both bromophenyl and methoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H15BrO3 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15BrO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3 |
InChI Key |
OLFGOCUYTSHFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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